molecular formula C8H6BrN3O2 B13146125 6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid

6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13146125
M. Wt: 256.06 g/mol
InChI Key: ABLGBDATRCMUJU-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the condensation of 2-aminopyrazine with appropriate brominated intermediates. One common method involves the reaction of 2-aminopyrazine with bromoacetic acid under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a carboxylic acid group allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-7(8(13)14)12-3-5(9)10-2-6(12)11-4/h2-3H,1H3,(H,13,14)

InChI Key

ABLGBDATRCMUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)Br)C(=O)O

Origin of Product

United States

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